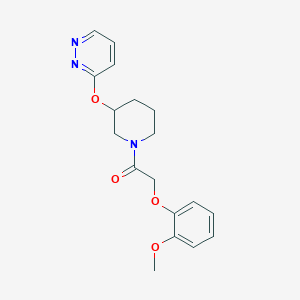

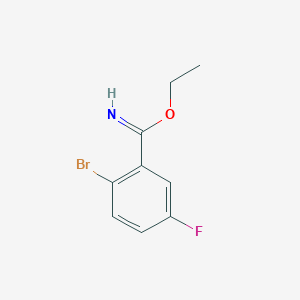

![molecular formula C12H15N3O B2780357 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248052-65-4](/img/structure/B2780357.png)

2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For instance, 1-(2,3-Dimethylphenyl)ethanol has a density of 1.0±0.1 g/cm3, a boiling point of 225.8±8.0 °C at 760 mmHg, and a flash point of 100.0±8.9 °C .Wissenschaftliche Forschungsanwendungen

Complex Formation and Supramolecular Assembly

Research demonstrates the ability of triazole derivatives to engage in complex formation and supramolecular assembly. For instance, Toda et al. (1988) and Tang et al. (2000) explore the freezing of equilibrium and novel coordination polymers using triazole compounds, highlighting their role in creating unique molecular structures through complex formation with other organic compounds. These studies suggest the potential of triazole derivatives in developing new materials and facilitating specific supramolecular interactions (Toda et al., 1988; Tang et al., 2000).

Molecular Complexes and Crystal Engineering

The ability of triazole derivatives to form molecular complexes with alcohols and engage in crystal engineering is highlighted by Toda et al. (1985) and Arora et al. (2003). These studies underscore the significance of triazole derivatives in constructing molecular complexes and influencing the crystal structures of various compounds, offering insights into the design and synthesis of new materials with desirable properties (Toda et al., 1985; Arora et al., 2003).

Spectroscopic and Structural Investigations

The work by Pettinari et al. (1995) and Ahmed et al. (2020) delves into the spectroscopic and structural investigations of triazole derivatives, shedding light on their chemical behavior and interaction patterns. These studies provide valuable information on the molecular structure and potential applications of triazole derivatives in various fields, including analytical chemistry and material science (Pettinari et al., 1995; Ahmed et al., 2020).

Potential in Luminescence Sensing

The research by Shi et al. (2015) explores the potential of triazole-based lanthanide(III)-organic frameworks in luminescence sensing. This study indicates the utility of triazole derivatives in creating frameworks that are sensitive to specific chemicals, highlighting their applicability in sensing and detection technologies (Shi et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds like 2,3-dimethylacetophenone and 2-(3,4-Dimethoxyphenyl)ethanol have been used in the preparation of molecules with in vitro anti-mycobacterial activities and in the delignification mechanism studies of Mn(III)-substituted polyoxometalates (MSP) . This suggests that the compound might interact with similar targets.

Biochemical Pathways

Given its potential anti-mycobacterial activities and its use in delignification studies , it might be involved in pathways related to bacterial growth and lignin degradation.

Pharmacokinetics

Its solubility in dmso, methanol, and water suggests that it might have good bioavailability.

Result of Action

Based on its potential uses, it might inhibit bacterial growth or participate in the breakdown of lignin .

Eigenschaften

IUPAC Name |

2-[1-(2,3-dimethylphenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-4-3-5-12(10(9)2)15-8-11(6-7-16)13-14-15/h3-5,8,16H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESODUJAZFJJRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=C(N=N2)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2780278.png)

![2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2780279.png)

![N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B2780284.png)

![2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2780285.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2780292.png)

![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2780295.png)

![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)